molecular formula C10H19Cl B13199888 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

Cat. No.: B13199888
M. Wt: 174.71 g/mol
InChI Key: XIHCAMRARGHNKR-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is an organic compound that belongs to the class of cyclopentanes. These compounds are characterized by a cyclopentane ring, which is a five-membered ring containing only carbon atoms. The presence of butan-2-yl and chloromethyl groups attached to the cyclopentane ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane typically involves the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Butan-2-yl Group: This step may involve alkylation reactions using butan-2-yl halides or similar reagents.

    Introduction of the Chloromethyl Group: This can be done through chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction Reactions: Reduction can be used to modify the butan-2-yl group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield compounds with different functional groups replacing the chloromethyl group.

Scientific Research Applications

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of cyclopentane derivatives on biological systems.

    Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, leading to various biochemical effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)-1-(hydroxymethyl)cyclopentane: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    1-(Butan-2-yl)-1-(bromomethyl)cyclopentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is unique due to the specific combination of the butan-2-yl and chloromethyl groups attached to the cyclopentane ring

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-butan-2-yl-1-(chloromethyl)cyclopentane

InChI

InChI=1S/C10H19Cl/c1-3-9(2)10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3

InChI Key

XIHCAMRARGHNKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCC1)CCl

Origin of Product

United States

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